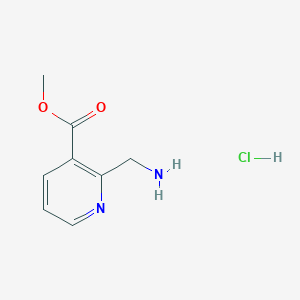
Methyl 2-(aminomethyl)nicotinate hydrochloride
Übersicht
Beschreibung
“Methyl 2-(aminomethyl)nicotinate hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It is also known by other names such as “methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride” and "methyl 2-(aminomethyl)nicotinate HCl" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(aminomethyl)nicotinate hydrochloride” is represented by the InChI string:InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H . The Canonical SMILES representation is COC(=O)C1=C(N=CC=C1)CN.Cl . Physical And Chemical Properties Analysis
“Methyl 2-(aminomethyl)nicotinate hydrochloride” has a molecular weight of 202.64 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 202.0509053 g/mol . The topological polar surface area is 65.2 Ų . It has a heavy atom count of 13 . The compound is covalently bonded and consists of 2 units .Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminomethyl)nicotinate hydrochloride: A Comprehensive Analysis
Pharmaceutical Research: Methyl 2-(aminomethyl)nicotinate hydrochloride, as a derivative of nicotinic acid, may be explored for its potential pharmaceutical applications. Nicotinic acid derivatives have been studied for their anti-inflammatory and analgesic properties, suggesting possible research into pain management and inflammatory conditions .
Biochemical Studies: This compound could be used in biochemical research due to its structural similarity to nicotinic acid, which is a precursor to NADPH. NADPH is essential for redox reactions in anabolism, indicating a role in studies related to metabolism and energy production .
Antioxidant Properties: Research into the antioxidant activity of nicotinic acid derivatives could extend to Methyl 2-(aminomethyl)nicotinate hydrochloride. Antioxidants are crucial in combating oxidative stress, which has implications in aging and chronic diseases .
Therapeutic Applications: The therapeutic potential of nicotinic acid derivatives includes modulation of lipid levels and cardiovascular health. Investigating this compound’s effects on lipid metabolism and heart disease could be a significant area of study .
Cosmetic Industry: Nicotinic acid derivatives have applications in the cosmetic industry, particularly in skincare products for their anti-aging effects. Research into Methyl 2-(aminomethyl)nicotinate hydrochloride could explore its use in cosmetic formulations .
Antibacterial Research: Given the antibacterial properties of some nicotine derivatives, this compound might be researched for its efficacy against bacterial infections and biofilm formation, contributing to the development of new antibiotics .
Vitamin B3 Analog Studies: As an analog of vitamin B3 (nicotinamide), Methyl 2-(aminomethyl)nicotinate hydrochloride could be studied for its role in vitamin B3 deficiency treatments and related metabolic disorders .
Neurological Research: Nicotinic acid derivatives impact neurological functions through their involvement in the synthesis of neurotransmitters. This compound could be investigated for its potential effects on cognitive health and neurodegenerative diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDCBSPMOIYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)nicotinate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




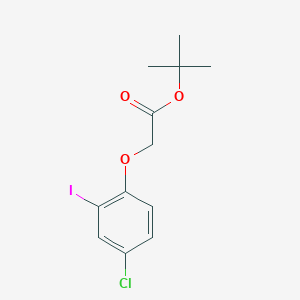
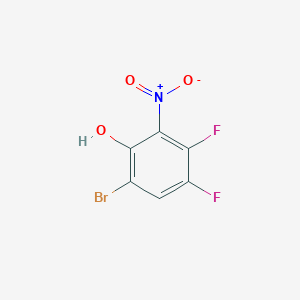
![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)


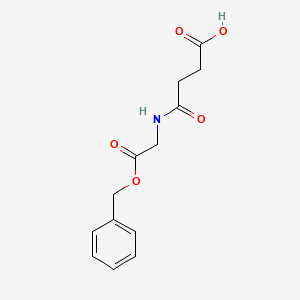
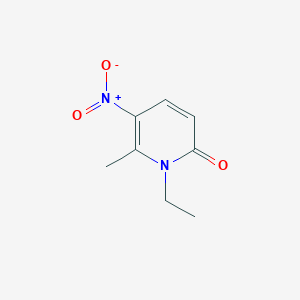
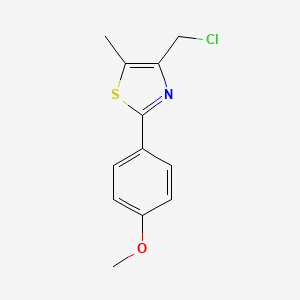
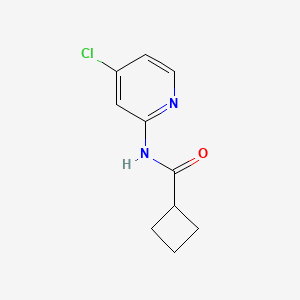
![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)